6-Bromo Substituent Lipophilicity Advantage
The bromine substituent at the 6-position imparts measurably higher lipophilicity compared to the chlorine analog. The calculated LogP for 6-bromoimidazo[1,2-a]pyridin-8-ol (free base) is 2.26 , while the 6-chloro analog's calculated LogP is approximately 1.0 . For the dihydrochloride salt form, the 6-bromo derivative has a calculated LogP of 2.646 . Bromine's larger atomic radius and higher polarizability contribute to this increased lipophilicity, which is expected to enhance passive membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (free base); LogP = 2.646 (dihydrochloride salt) |
| Comparator Or Baseline | 6-Chloroimidazo[1,2-a]pyridin-8-ol: ClogP ≈ 1.0 (free base) |
| Quantified Difference | ΔLogP ≈ +1.26 (free base); salt form difference cannot be calculated due to lack of comparator salt data |
| Conditions | Calculated values using ACD/Labs software (free base) and computational chemistry data (ChemScene) |
Why This Matters
A LogP increase of approximately 1.26 units translates to roughly an order of magnitude higher predicted membrane permeability, making the bromo derivative more suitable for programs requiring intracellular target engagement or blood-brain barrier penetration.
